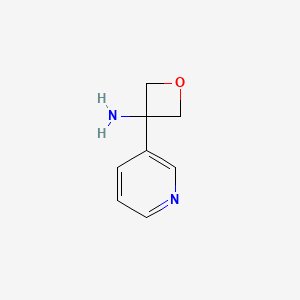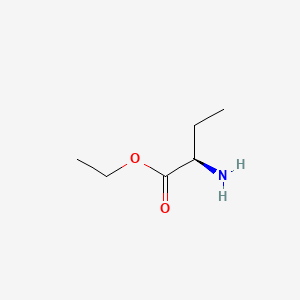
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline
概要
説明
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline: is an organic compound with the molecular formula C10H12FNO. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a tetrahydrofuran ring at the second position.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 2,3-dihydrofuran and 2-bromo-3-fluoronitrobenzene.
Coupling Reaction: These starting materials undergo a coupling reaction in the presence of di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I) and N-ethyl-N,N-diisopropylamine in 1,4-dioxane under reflux conditions.
Reduction: The resulting product is then subjected to reduction using 5% palladium on activated carbon and hydrogen in methanol, with triethylamine as a base, under an inert atmosphere.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions:
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydrofuran ring or the aniline moiety.
Substitution: The fluorine atom and the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Chemistry:
In chemistry, 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, while the tetrahydrofuran ring can enhance solubility and membrane permeability .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can contribute to the performance and durability of these materials .
作用機序
The mechanism of action of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the tetrahydrofuran ring can influence the compound’s pharmacokinetics .
類似化合物との比較
3-Fluoroaniline: Lacks the tetrahydrofuran ring, making it less versatile in terms of chemical modifications.
2-(Tetrahydrofuran-2-yl)aniline: Lacks the fluorine atom, which can reduce its metabolic stability and bioavailability.
3-Fluoro-2-(oxolan-2-yl)aniline: Similar structure but with different ring substituents, affecting its chemical and physical properties.
Uniqueness:
3-Fluoro-2-(tetrahydrofuran-2-yl)aniline stands out due to the combination of the fluorine atom and the tetrahydrofuran ring. This unique structure provides a balance of chemical reactivity, metabolic stability, and solubility, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-fluoro-2-(oxolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9H,2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECDWMFRMOFJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)



![5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B3395064.png)


